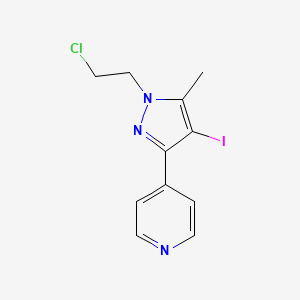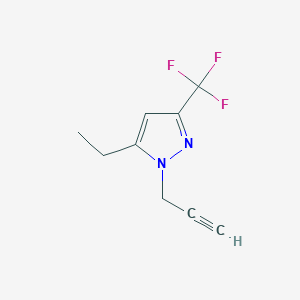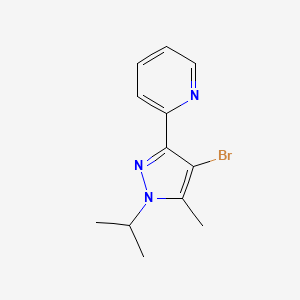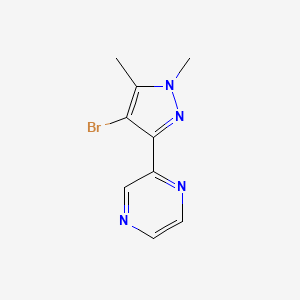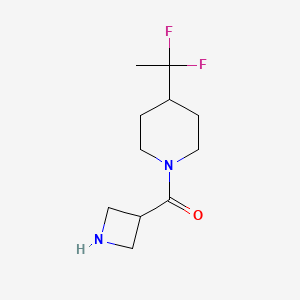
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone is characterized by its molecular formula C11H18F2N2O. The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone has a molecular weight of 232.27 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Preclinical Disposition and Efficacy Predictions
A study on GDC-0973, a compound structurally related to Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone, demonstrated its role as a potent and highly selective inhibitor of the MAPK/ERK pathway. This research aimed to characterize the disposition of GDC-0973 in preclinical species and to determine its efficacy in tumor growth inhibition, providing a foundation for assessing similar compounds in clinical settings (Choo et al., 2012).
Synthesis and Transformation
Research has focused on the asymmetric synthesis of related β-lactams and their transformation into functionalized piperazines and diazepanes. This demonstrates the utility of azetidinone-based compounds as precursors in synthesizing a variety of heterocyclic compounds, highlighting their versatility in drug synthesis methodologies (Dekeukeleire et al., 2012).
Advanced Building Blocks for Drug Discovery
A study designed and synthesized azetidine-based isosteres of piperidine, piperazine, and morpholine, aiming to enhance the conformational flexibility and size of these compounds for use in lead optimization programs. This highlights the role of azetidinone derivatives as valuable building blocks in medicinal chemistry for the development of new therapeutic agents (Feskov et al., 2019).
Antimicrobial Activity
Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives indicated potential antimicrobial activities. The study synthesized and characterized new compounds, evaluated their in vitro antibacterial and antifungal activities, identifying several with promising antimicrobial properties (Mallesha & Mohana, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
azetidin-3-yl-[4-(1,1-difluoroethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c1-11(12,13)9-2-4-15(5-3-9)10(16)8-6-14-7-8/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPWITFTOIIPJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







